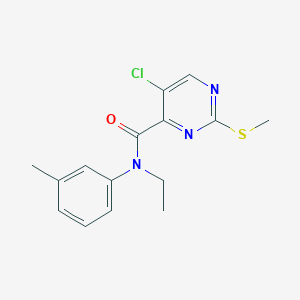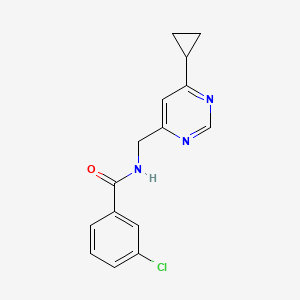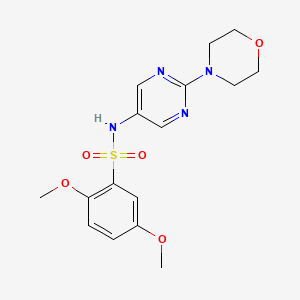
2,5-dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2,5-dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide” is a complex organic molecule that contains a benzenesulfonamide moiety, a pyrimidine ring, and a morpholine ring . Benzenesulfonamides are known for their wide range of biological activities, including antibacterial properties. Pyrimidines are basic aromatic heterocyclic organic compounds similar to pyridine and benzene .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the coupling of the benzenesulfonamide moiety with the pyrimidine and morpholine rings .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The exact structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For example, the sulfonamide group could potentially undergo hydrolysis, and the pyrimidine ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar groups in the molecule, and its melting and boiling points would be influenced by the size and shape of the molecule .Scientific Research Applications
Synthesis and Biological Evaluation
- Novel sulfonamide derivatives have been synthesized to explore their potential in treating diseases like tuberculosis. For example, a study focused on synthesizing N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides showed promising activity against Mycobacterium tuberculosis, highlighting the significance of the benzo[1,3]dioxol moiety and the 4-morpholinyl-4-phenyl moiety for potency (Ghorab et al., 2017).
Antioxidant and Enzyme Inhibitory Profile
- Benzenesulfonamides incorporating 1,3,5-triazine moieties have been investigated for their antioxidant properties and inhibitory activity against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These compounds showed moderate antioxidant activity and significant enzyme inhibition, suggesting potential for treating diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).
Carbonic Anhydrase Inhibition for Anticancer Therapy
- A series of ureido benzenesulfonamides incorporating triazine moieties were synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms, particularly hCA IX, a target for anticancer agents. Some compounds showed potent inhibition with sub-nanomolar Ki values, indicating their potential as anticancer agents (Lolak et al., 2019).
Molecular Docking and Anti-Breast Cancer Activity
- A novel compound synthesized for anti-breast cancer activity showed promising results in molecular docking studies and MTT assays against MCF-7 breast cancer cell lines. The study emphasizes the importance of morpholine-substituted β-diketone structures in designing effective anti-cancer agents (Kumar et al., 2020).
Pharmacokinetic and Metabolism Studies
- Research on JM6, a compound structurally related to the queried chemical, indicated that it is not a prodrug for Ro-61-8048, a kynurenine 3-monooxygenase (KMO) inhibitor. This study provides insight into the metabolism and pharmacokinetics of similar compounds, which is crucial for drug development (Beconi et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2,5-dimethoxy-N-(2-morpholin-4-ylpyrimidin-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5S/c1-23-13-3-4-14(24-2)15(9-13)26(21,22)19-12-10-17-16(18-11-12)20-5-7-25-8-6-20/h3-4,9-11,19H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTTXYHPDWENRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CN=C(N=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

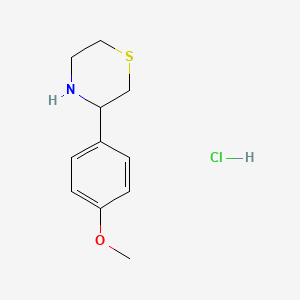
![(5-(Benzo[d]thiazol-2-yl)thiophen-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2466760.png)
![3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide](/img/structure/B2466761.png)
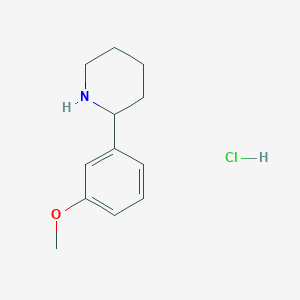
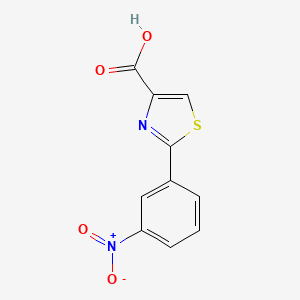
![ethyl 5-[2-(2-anilino-2-oxoacetyl)-1H-pyrrol-1-yl]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2466765.png)
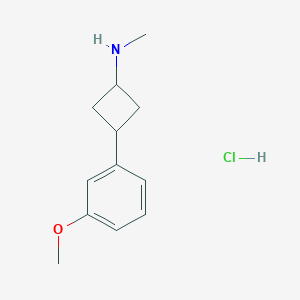
![6-(tert-butyl)-2-{[4-(tert-butyl)benzyl]sulfanyl}-4(3H)-pyrimidinone](/img/structure/B2466767.png)
![ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2466771.png)
![(1R,3R,4S,6S)-4-tert-Butoxycarbonylamino-4,7,7-trimethyl-bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B2466773.png)
![(Z)-4-methoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2466775.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2466778.png)
